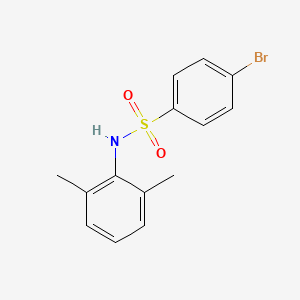
1-(2-furoyl)-4-(2-furylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furoyl)-4-(2-furylmethyl)piperazine, commonly known as FFMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. FFMP is a piperazine derivative that contains two furan rings, making it an interesting molecule for studying the structure-activity relationships of piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
FFMP has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. FFMP has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of HIV-1 and other viruses. In addition, FFMP has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of FFMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FFMP has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activity of the proteasome, a complex of enzymes that is involved in the degradation of proteins. In addition, FFMP has been shown to inhibit the activation of NF-kappaB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
FFMP has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors. In addition, FFMP has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
FFMP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, FFMP has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, FFMP has not been extensively studied in vivo, which limits its potential applications in drug development.
Zukünftige Richtungen
There are several future directions for research on FFMP. One area of interest is to study its effects on other cancer cell lines and to investigate its potential as a cancer therapy. Another area of interest is to study its effects on other viruses and to investigate its potential as an antiviral agent. In addition, further studies are needed to elucidate the mechanism of action of FFMP and to identify its molecular targets. Finally, studies are needed to investigate the pharmacokinetics and toxicity of FFMP in vivo, which will be important for its potential application in drug development.
Conclusion:
In summary, FFMP is a piperazine derivative that has gained significant attention in scientific research due to its unique properties and potential applications. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. FFMP has several advantages for lab experiments, including its stability and ease of synthesis, but also has some limitations, including its unclear mechanism of action. Future research on FFMP will be important for understanding its potential applications in drug discovery and development.
Synthesemethoden
The synthesis of FFMP involves the reaction of 2-furylmethylamine with 1-(2-furoyl)piperazine in the presence of a catalyst. The reaction takes place in refluxing ethanol and yields FFMP as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
furan-2-yl-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-14(13-4-2-10-19-13)16-7-5-15(6-8-16)11-12-3-1-9-18-12/h1-4,9-10H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNXCHJBGDRYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5725123.png)
![5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5725131.png)





![N-(2-methoxyphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5725166.png)
![1-[2-(2,5-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5725180.png)

![N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B5725213.png)

![4-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5725226.png)